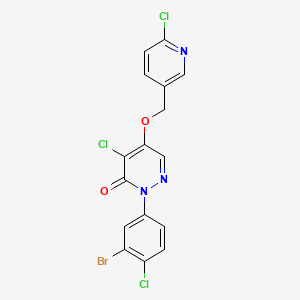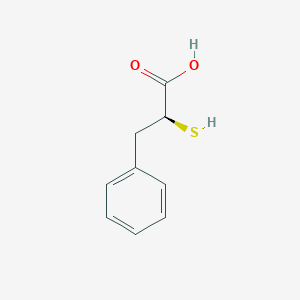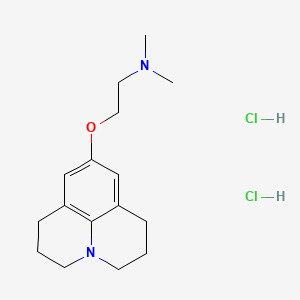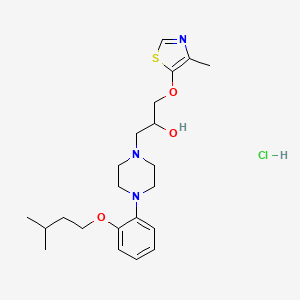
FK4Tzf2EG6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) , also known by its identifier FK4Tzf2EG6 , is a complex organic molecule with the molecular formula C16H20N2O8S3 . This compound is characterized by its unique structure, which includes two ethanesulfonic acid groups attached to a 4,4’-diaminodiphenylsulfone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) typically involves the sulfonation of 4,4’-diaminodiphenylsulfone. This process can be carried out using ethanesulfonic acid under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 4,4’-diaminodiphenylsulfone is reacted with ethanesulfonic acid. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino compounds .
科学研究应用
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate immune responses and cellular signaling pathways .
相似化合物的比较
Similar Compounds
4,4’-diaminodiphenylsulfone: The parent compound without the ethanesulfonic acid groups.
Sulfanilamide: Another sulfonamide compound with similar antimicrobial properties.
Dapsone: A related compound used in the treatment of leprosy and dermatitis herpetiformis
Uniqueness
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) is unique due to the presence of two ethanesulfonic acid groups, which enhance its solubility and potentially its biological activity compared to its parent compound and other similar sulfonamides .
属性
CAS 编号 |
698336-39-9 |
|---|---|
分子式 |
C16H20N2O8S3 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
1-[4-[4-(1-sulfoethylamino)phenyl]sulfonylanilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H20N2O8S3/c1-11(28(21,22)23)17-13-3-7-15(8-4-13)27(19,20)16-9-5-14(6-10-16)18-12(2)29(24,25)26/h3-12,17-18H,1-2H3,(H,21,22,23)(H,24,25,26) |
InChI 键 |
INVAILDPZBGQFE-UHFFFAOYSA-N |
规范 SMILES |
CC(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
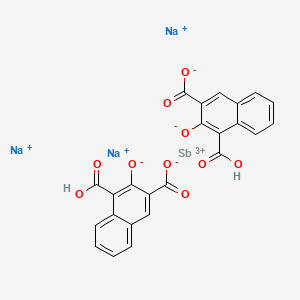
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
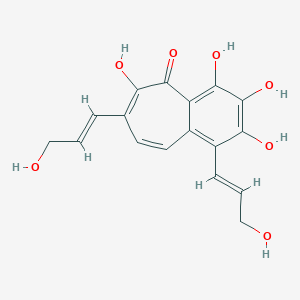


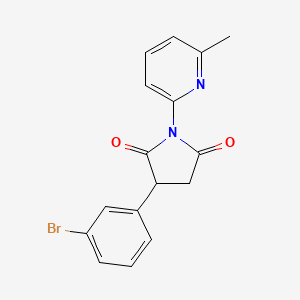
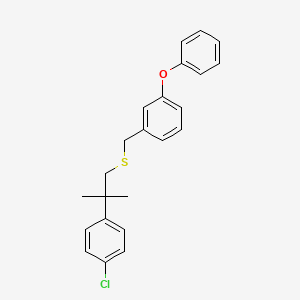
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
